molecular formula C10H11NOS B2956489 7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 27943-30-2

7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Numéro de catalogue B2956489
Numéro CAS: 27943-30-2
Poids moléculaire: 193.26
Clé InChI: VXYANQYUGDLKPA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzothiazepines and has been shown to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, such as 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, has been conducted to understand their crystallographic properties. These studies reveal the nonplanar nature of the molecules and their ability to form cyclic dimers, which could influence their pharmacological actions (Andronati et al., 1982).

Synthesis and Derivatives

Research into 1,5-benzothiazepin derivatives, including this compound, focuses on their synthesis and the properties of their simple derivatives. For instance, the alkylation of 1,5-benzothiazepin-4(5H)-one yields various compounds with potential for further chemical manipulation and investigation into their chemical and biological properties (Hofmann & Fischer, 1987).

Pharmacological Properties

Some derivatives of this compound exhibit significant pharmacological properties, such as vasodilation, antihypertensive effects, and inhibition of platelet aggregation. These effects make them subjects of interest in medical research, aiming to develop new therapeutic agents (Inoue et al., 1997).

Optically Active Compounds

The synthesis of optically active 1,5-benzothiazepines, including derivatives of this compound, has been explored due to their significant bioactivities. These studies contribute to understanding the relationship between the compound's chirality and its biological effects (Levai & Kiss-Szikszai, 2008).

Solution-Phase Synthesis

Research has developed practical and efficient parallel methods for the synthesis of benzothiazepin-4(5H)-one derivatives, providing a framework for accessing a diverse library of compounds with various pharmacological potentials. This approach facilitates the exploration of the benzothiazepinone core as a scaffold for drug development (Zhao & Liu, 2007).

Propriétés

IUPAC Name

7-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-2-3-9-8(6-7)11-10(12)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYANQYUGDLKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one (2g, 10.9 mmol) was dissloved in 80% ethanol (73 mL) and to this was added hydroxylamine hydrochloride (840 mg, 12.05 mmol) and sodium acetate (990 mg, 12.03 mmol). This mixture was heated at reflux for 3 hours. Water (150 mL) was added and then extracted with dichloromethane (3×100 mL), washed with brine (75 mL), water (75 mL), dried (sodium sulfate) and concentrated to residue. The residue was taken up in polyphosphoric acid (10 mL) and heated at reflux for 1 hour. Ice chips were added and water was added (100 mL) this was stirred for 1 hour. A solid formed and was filtered and purified by flashcolumn chromatography on 20 g of silica gel, eluting with (50%, 60%, and 70%) ethyl acetate in hexanes to give 7-methyl-2,3,4,5-tetrahydrobenzo[b]1,4-thiazepin-4-one (500 mg, 30%). 1H NMR (CDCl3, 300 MHz): δ7.87 (s-broad, 1H), 7.47 (d, 1H, J=7.7 Hz), 6.98 (d, 1H, J=8.1 Hz), 6.91 (s, 1H), 3.42 (t, 2H, J=6.9 Hz), 2.62 (t, 2H, J=6.9 Hz), 2.35 (s, 3H) ppm.
Quantity
10.9 mmol
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Quantity
990 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
73 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.